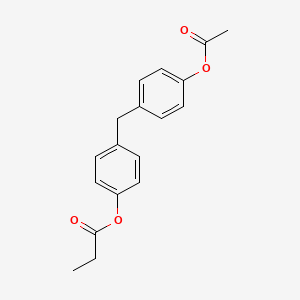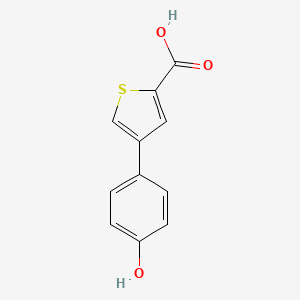
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine, also known as 4-Methoxybenzyl-N1-phenyl-1,3-diaminopropane, is an important organic compound used in a variety of research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 79-81°C and a boiling point of 230-232°C. This compound is widely used in organic synthesis and is an important component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is an important reagent in organic synthesis and is used as a catalyst in the production of pharmaceuticals. It acts as a ligand in coordination chemistry, binding to metal ions in a specific manner to form coordination complexes. This binding process is known as chelation, and it is responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is not known to have any direct biochemical or physiological effects. However, compounds that are produced as a result of its use in organic synthesis may have biological effects. For example, compounds produced through the use of this compound in the synthesis of pharmaceuticals may have pharmacological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is an important reagent in organic synthesis and is widely used in laboratory experiments. It has a number of advantages, such as its low cost, its solubility in a variety of solvents, and its stability in aqueous solutions. It is also non-toxic and non-flammable, making it safe to use in laboratory experiments. However, it is not as reactive as other organic compounds, meaning that it may require additional reagents or catalysts in order to be used in certain reactions.
Zukünftige Richtungen
The use of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine in organic synthesis is likely to continue to increase in the future. It is possible that new methods of synthesis will be developed, which would make the production of this compound more efficient. It could also be used in the synthesis of other organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, further research could be conducted on its mechanism of action and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine is typically achieved through a two-step reaction. The first step involves the reaction of 4-methoxybenzaldehyde with ammonia and hydrochloric acid, resulting in the formation of 4-methoxybenzylamine. The second step involves the reaction of 4-methoxybenzylamine with 1-chloro-3-nitrobenzene, resulting in the formation of N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine.
Wissenschaftliche Forschungsanwendungen
N1-(N1-(4-Methoxybenzyl)-phenylene-1,3-diaminezyl)-phenylene-1,3-diamine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a ligand in coordination chemistry. It has also been used in the production of polymers, in the synthesis of organic dyes, and in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
3-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-9,16H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKJZBMERICHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Methoxybenzyl)-phenylene-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)


![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)

